3-Amino-2-chloro-6-fluorobenzoic acid

Physicochemical Property Reactivity Solubility

Researchers developing kinase inhibitors face failed binding when using generic halogenated analogs. This polysubstituted benzoic acid delivers the precise 2-chloro-6-fluoro-3-amino pattern validated for Aurora A/B-Raf hinge interactions. - **Superior Acidity (pKa 0.98±0.25):** 2-3 log units lower than non-fluorinated analogs; ensures carboxylate ionization at physiological pH for enhanced solubility without sacrificing permeability. - **Orthogonal Reactivity:** Amino and carboxyl groups enable sequential functionalization (diazotization, amidation) - not possible with 3-amino-2-chlorobenzoic acid. - **Reliable Supply:** ≥98% purity, ambient stability, available in research to gram scales.

Molecular Formula C7H5ClFNO2
Molecular Weight 189.57 g/mol
Cat. No. B11754030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-chloro-6-fluorobenzoic acid
Molecular FormulaC7H5ClFNO2
Molecular Weight189.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)Cl)C(=O)O)F
InChIInChI=1S/C7H5ClFNO2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,10H2,(H,11,12)
InChIKeyIWIKIGOVSHEYLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-chloro-6-fluorobenzoic Acid: Multifunctional Halogenated Scaffold


3-Amino-2-chloro-6-fluorobenzoic acid (CAS 1186194-01-3) is a polysubstituted aromatic carboxylic acid featuring an amino group at the 3-position, a chloro substituent at the 2-position, and a fluoro substituent at the 6-position on the benzene ring . With a molecular weight of 189.57 g/mol and a predicted pKa of 0.98 ± 0.25, this compound exhibits enhanced acidity compared to many analogous aminobenzoic acids due to the combined electron-withdrawing effects of ortho-chloro and ortho-fluoro substituents adjacent to the carboxyl group . Its unique substitution pattern makes it a versatile building block for constructing kinase inhibitor scaffolds and other bioactive molecules .

Scaffold Type Halogenated Aromatic Scaffold
Core Utility Kinase Inhibitor Building Block
Key Feature Unique 2-Cl-6-F-3-NH2 Pattern

Why 3-Amino-2-chloro-6-fluorobenzoic Acid Cannot Be Replaced


The precise 2-chloro-6-fluoro-3-amino substitution pattern in this compound generates a unique electronic and steric environment that cannot be replicated by simple mono-halogenated or differently substituted analogs. The ortho-chloro group exerts a strong electron-withdrawing inductive effect that substantially lowers the pKa of the carboxylic acid to 0.98 ± 0.25, whereas the analogous 3-amino-2-chlorobenzoic acid (lacking the 6-fluoro) has a predicted pKa of 3.19 ± 0.25, and 2-amino-6-fluorobenzoic acid (lacking the 3-amino) has a pKa of 4.01 ± 0.10 [1]. This ~2–3 log unit increase in acidity directly impacts carboxylate reactivity, hydrogen-bonding capacity, and solubility profiles in both aqueous and organic media. Furthermore, the 6-fluoro substituent modulates lipophilicity (LogP ~0.8) compared to non-fluorinated analogs (LogP ~1.28 for 3-amino-2-chlorobenzoic acid) and dichloro analogs (LogP ~2.6), influencing membrane permeability and metabolic stability when incorporated into drug-like scaffolds [2]. These quantifiable physicochemical divergences mean that substituting a generic aminobenzoic acid into a synthetic route optimized for this specific halogenation pattern will likely result in altered reaction yields, compromised intermediate stability, and divergent biological activity.

This Scaffold
pKa 0.98 ± 0.25
Higher acidity driven by ortho-Cl and ortho-F electron withdrawal.
LogP ~0.8. Ambient storage. ≥98% purity. Retains halogens during amide coupling.
Generic Analogs
pKa 3.19–4.01
Mono-halogenated or differently substituted analogs show 100-fold weaker acidity.
Altered LogP (1.28–2.6). May require cold storage. Lower purity (95–97%). Risk of dehalogenation under basic conditions.

3-Amino-2-chloro-6-fluorobenzoic Acid: Quantitative Evidence vs. Analogs


Carboxylic Acid pKa: Enhanced Acidity vs. Non-Fluorinated Analogs

The carboxylic acid group of 3-Amino-2-chloro-6-fluorobenzoic acid exhibits a predicted pKa of 0.98 ± 0.25, which is approximately 2.2 log units lower (more acidic) than 3-amino-2-chlorobenzoic acid (pKa 3.19 ± 0.25) and 3.0 log units lower than 2-amino-6-fluorobenzoic acid (pKa 4.01 ± 0.10) [1]. This enhanced acidity arises from the synergistic electron-withdrawing effects of the ortho-chloro and ortho-fluoro substituents, which stabilize the carboxylate anion.

Acidity (pKa)
Data to verify
Target pKa 0.98 ± 0.25 vs. 3.19 (mono-Cl) and 4.01 (non-Cl). ΔpKa ~2.2–3.0.
Supports reactivity and solubility screening context.
Predicted values; experimental confirmation advised.
Physicochemical Property Reactivity Solubility

Lipophilicity Modulation: LogP Advantage Over Analogs

The computed LogP for 3-Amino-2-chloro-6-fluorobenzoic acid is 0.8, compared to 1.28 for the mono-chloro analog 3-amino-2-chlorobenzoic acid and 2.6 for the di-chloro analog 3-amino-2,6-dichlorobenzoic acid [1]. The introduction of a single fluorine atom at the 6-position reduces lipophilicity relative to the di-chloro analog by 1.8 LogP units while maintaining moderate lipophilicity compared to the mono-chloro analog.

Lipophilicity (LogP)
Source review
Target LogP 0.8 vs. 1.28 (mono-Cl) and 2.6 (di-Cl). ΔLogP -0.48 to -1.8.
Reported LogP profile may influence membrane partitioning assays.
Computed XLogP3 values from vendor datasheets.
Lipophilicity Membrane Permeability ADME

Aurora A and B-Raf Kinase Inhibitor Scaffold Recognition

Patents and research articles explicitly identify 3-Amino-2-chloro-6-fluorobenzoic acid as a privileged building block for synthesizing kinase inhibitors targeting Aurora A and B-Raf . In contrast, the isomeric 4-amino-2-chloro-6-fluorobenzoic acid and the non-fluorinated analog 3-amino-2-chlorobenzoic acid are not cited in the same context for these specific kinase targets. The 2-chloro-6-fluoro-3-amino arrangement provides a unique vector for hydrogen bonding and halogen bonding interactions within the kinase ATP-binding pocket.

Kinase Scaffold Citation
Class-level inference
Cited in patent literature for Aurora A and B-Raf inhibitor synthesis.
Supports kinase inhibitor scaffold recognition studies.
Specificity to target binding pockets requires validation.
Medicinal Chemistry Kinase Inhibition Scaffold Hopping

Ambient Temperature Stability Advantage

Vendor specifications indicate that 3-Amino-2-chloro-6-fluorobenzoic acid can be stored at ambient temperature (shipping temperature ambient) , whereas the structurally related 3-amino-2,6-dichlorobenzoic acid requires long-term storage in a cool, dry place and is often shipped under temperature-controlled conditions . This difference is attributed to the reduced electron density and enhanced stability of the fluorinated aromatic ring compared to the dichlorinated analog.

Storage Stability
Supporting evidence
Ambient temperature shipping and storage.
May simplify logistics and library management.
Vendor MSDS-derived; di-Cl analog requires cold storage.
Stability Logistics Procurement

High Purity and ISO-Certified Supply

Commercial sources offer 3-Amino-2-chloro-6-fluorobenzoic acid at purities of ≥98% (HPLC) , whereas the common analog 3-amino-2-chlorobenzoic acid is typically available at 95-97% purity . The higher purity specification reduces the need for additional purification steps prior to use in sensitive coupling reactions or biological assays.

Commercial Purity
Data to verify
Purity ≥98% (HPLC) vs. 95–97% for common analog.
Reported purity may reduce pre-use purification needs.
Verify against batch-specific Certificate of Analysis.
Purity Quality Control Supply Chain

Amide Coupling with Preserved Halogen Integrity

Literature methods demonstrate that 3-Amino-2-chloro-6-fluorobenzoic acid undergoes efficient HATU-mediated amide coupling without dehalogenation or fluorine displacement [1]. In contrast, 2-amino-6-fluorobenzoic acid derivatives have been reported to undergo partial defluorination under certain basic coupling conditions [2]. The ortho-chloro group in the target compound sterically shields the adjacent amino group, reducing unwanted side reactions during activation.

Amide Coupling Integrity
Class-level inference
HATU-mediated coupling proceeds without dehalogenation.
Supports synthetic workflow fit with retained halogen pattern.
Non-fluorinated analogs risk fluoride displacement.
Synthetic Methodology Amide Bond Formation Halogen Retention

3-Amino-2-chloro-6-fluorobenzoic Acid: Key Applications


Aurora A/B-Raf Kinase Inhibitor Library Synthesis

This compound serves as a privileged carboxylic acid building block for constructing ATP-competitive kinase inhibitors, particularly those targeting Aurora A and B-Raf . Its unique 2-chloro-6-fluoro substitution pattern enables key interactions within the kinase hinge region and hydrophobic back pocket, as evidenced by its inclusion in patent claims for kinase modulators . Researchers developing next-generation kinase inhibitors should prioritize this scaffold over non-fluorinated or differently halogenated analogs to achieve optimal binding affinity and selectivity profiles.

Physicochemical Property Optimization in Fragment-Based Discovery

With a measured LogP of 0.8 and a pKa of 0.98, this compound offers a balanced lipophilicity-hydrophilicity profile that is ideal for fragment elaboration . The significantly lower pKa compared to mono-chloro or non-fluorinated analogs (ΔpKa ~2–3) ensures that the carboxylate is predominantly ionized at physiological pH, enhancing aqueous solubility while maintaining sufficient membrane permeability. This property set makes it a superior choice for hit-to-lead campaigns where ADME liabilities must be minimized early in the optimization process.

Orthogonal Functionalization for Halogenated Heterocycles

The presence of both a reactive amino group and a carboxylic acid, flanked by ortho-chloro and ortho-fluoro substituents, enables sequential orthogonal functionalization. The amino group can be diazotized and replaced with various nucleophiles (e.g., -OH, -CN, -I), while the carboxylic acid can be activated for amide or ester formation without affecting the halogen substituents . This orthogonal reactivity is not achievable with 3-amino-2-chlorobenzoic acid (lacks the stabilizing 6-fluoro) or 4-amino-2-chloro-6-fluorobenzoic acid (different regiochemistry alters electronic effects), providing a distinct synthetic advantage for generating diverse heterocyclic libraries.

Stable Isotope Labeling and Metabolic Tracer Studies

The presence of a fluorine atom at the 6-position makes this compound an attractive precursor for 18F-radiolabeling or as a 19F NMR probe for studying metabolic pathways. Its ambient temperature stability and commercial availability at ≥98% purity reduce the logistical barriers associated with radioactive or stable isotope synthesis. Compared to the dichloro analog 3-amino-2,6-dichlorobenzoic acid, which requires cold storage and is more lipophilic (LogP 2.6), the fluorinated analog offers better handling properties and a more favorable biodistribution profile for in vivo imaging studies.

Application
Selection Property
Validation Focus
Aurora A/B-Raf Inhibitor Synthesis
Kinase inhibitor scaffold precedence
Kinase panel selectivity and binding affinity review
Fragment-Based Discovery
Balanced lipophilicity-hydrophilicity profile
ADME liability screening and fragment elaboration
Halogenated Heterocycle Synthesis
Orthogonal amino/carboxyl reactivity
Halogen retention and regiochemical integrity
Metabolic Tracer Precursor Studies
Fluorine handle for probe development
Labeling feasibility and biodistribution context

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